1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-
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Overview
Description
1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by functionalization of the carboxylic acid and ester groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester and carboxylic acid sites.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the functional groups present on the compound .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- stands out due to its unique ester and carboxylic acid functionalities. Similar compounds include:
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 1,1-dimethylethyl ester
- 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester .
These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C29H39NO5Si |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
tert-butyl (5S,8S)-8-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C29H39NO5Si/c1-27(2,3)35-26(32)30-22(20-29(25(30)31)18-13-19-33-29)21-34-36(28(4,5)6,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,22H,13,18-21H2,1-6H3/t22-,29-/m0/s1 |
InChI Key |
ZQVBHYAPILKZHL-ZTOMLWHTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCCO2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CCCO2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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